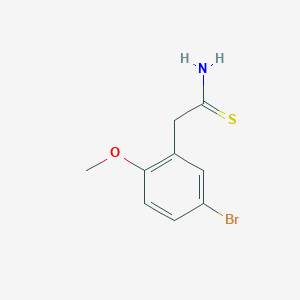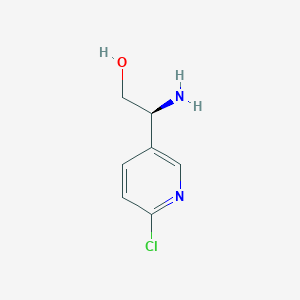
2-Methoxy-4-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-sulfanylphenol is an organic compound with the molecular formula C7H8O2S. It is a phenolic compound characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-sulfanylphenol can be achieved through several methods. One common approach involves the methylation of 4-mercaptophenol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. For instance, starting from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, two alternative approaches can be used to synthesize 2-Methoxy-4-(methylsulfanyl)benzoic acid, which can then be converted to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted phenols and thiophenols
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardiotonic activities.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-sulfanylphenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to reduced production of pro-inflammatory mediators such as nitric oxide and prostaglandins. This anti-inflammatory effect is mediated through the suppression of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its use in the synthesis of vanillin and other flavoring agents.
4-Methoxyphenol: Used as an antioxidant in various industrial applications.
2-Methoxy-4-vinylphenol: Studied for its anti-inflammatory and antioxidant properties .
Uniqueness
2-Methoxy-4-sulfanylphenol stands out due to the presence of both methoxy and sulfanyl groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Eigenschaften
CAS-Nummer |
69845-05-2 |
|---|---|
Molekularformel |
C7H8O2S |
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
2-methoxy-4-sulfanylphenol |
InChI |
InChI=1S/C7H8O2S/c1-9-7-4-5(10)2-3-6(7)8/h2-4,8,10H,1H3 |
InChI-Schlüssel |
ANZKFCWAGJGHHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


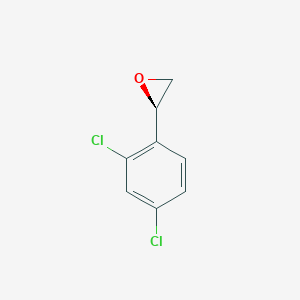
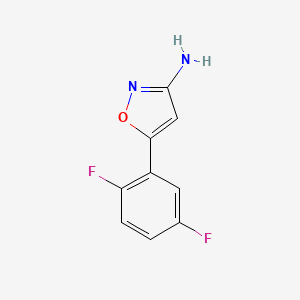
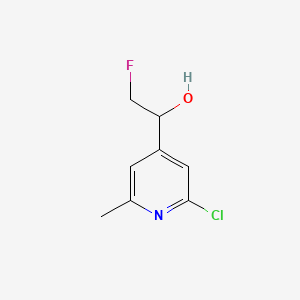
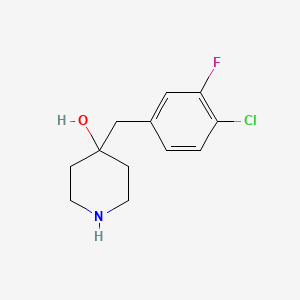
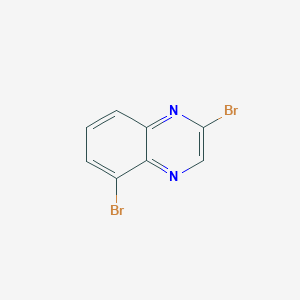
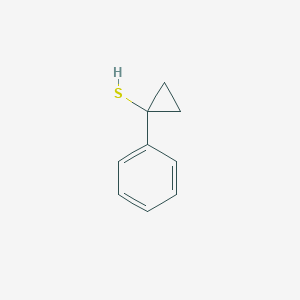
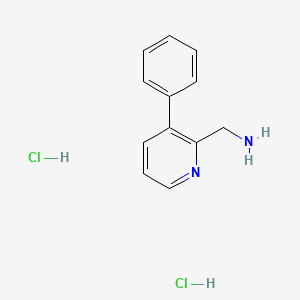
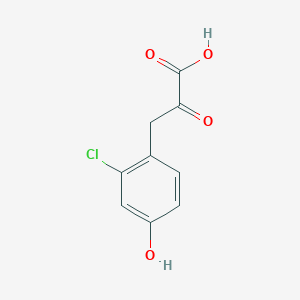
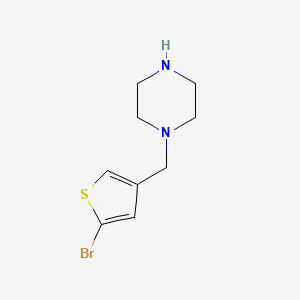
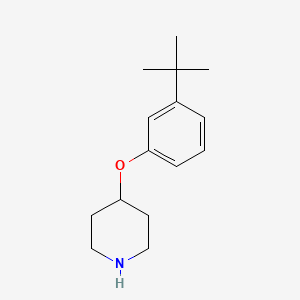
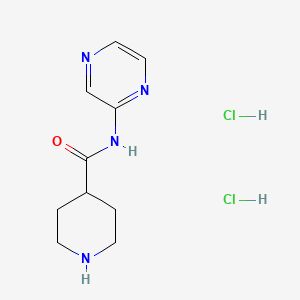
![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)
